N-Ethylpyrrole is a natural product found in Coffea arabica with data available.
Related Compounds
Pyrrole
Relevance: Pyrrole is the parent compound of N-ethylpyrrole, differing only by the absence of the ethyl group attached to the nitrogen atom. This structural similarity results in shared chemical properties, but the N-ethyl substitution in N-ethylpyrrole influences its physical properties, such as boiling point and hydrophobicity. Both compounds are important building blocks for the synthesis of conducting polymers [, ].
N-Methylpyrrole
Relevance: N-Methylpyrrole is structurally similar to N-ethylpyrrole, differing only by the alkyl substituent on the nitrogen atom (methyl vs. ethyl) []. This close relationship leads to comparable reactivity in polymerization reactions, but distinct properties in the resulting polymers, particularly in terms of hydrophobicity and electrochemical behaviour []. For example, both N-methylpyrrole and N-ethylpyrrole, alongside pyrrole itself, can undergo solvent-free chemical oxidative polymerization, a process important in material science, especially for developing conducting polymers [].
Poly(N-ethylpyrrole)
Compound Description: Poly(N-ethylpyrrole) is a conducting polymer formed by the polymerization of N-ethylpyrrole monomers. This material exhibits unique electrical and optical properties, making it suitable for applications in sensors, actuators, and electronic devices. It also exhibits photothermal properties, meaning it can convert light into heat energy [].
Relevance: Poly(N-ethylpyrrole) is the polymer derived directly from N-ethylpyrrole. The polymerization process significantly alters the compound's properties, imparting electrical conductivity and photothermal activity, not observed in the monomer. The presence of the ethyl group in the polymer structure contributes to its hydrophobicity, influencing its interaction with water and its ability to stabilize liquid marbles [].
2-Acetyl-1H-pyrrole
Compound Description: 2-Acetyl-1H-pyrrole belongs to the class of acylpyrroles, characterized by an acetyl group attached to the pyrrole ring at the 2-position. This compound is found naturally in some Chardonnay wines and contributes to their unique aroma profile [].
Relevance: Although not directly synthesized from N-ethylpyrrole in the provided research, 2-acetyl-1H-pyrrole shares the core pyrrole structure. Its presence in Chardonnay wines, alongside other pyrrole derivatives, highlights the broader significance of this chemical class in natural products and flavor chemistry. It showcases how modifications to the pyrrole ring, such as the addition of an acetyl group, can significantly impact aroma profiles [].
1-Ethylpyrrole-2-carboxaldehyde
Compound Description: 1-Ethylpyrrole-2-carboxaldehyde, another derivative of pyrrole, features both an ethyl group on the nitrogen and a carboxaldehyde group at the 2-position. This compound contributes to the characteristic aroma of certain wines, particularly Chardonnay, where it evokes hazelnut-like nuances [, ].
Relevance: This compound is particularly interesting due to its structural similarity to N-ethylpyrrole. The addition of a carboxaldehyde group at the 2-position not only introduces new chemical properties but also impacts its sensory characteristics. It exemplifies how functionalization of the pyrrole ring, in this case with both an ethyl and a carboxaldehyde group, can lead to compounds with unique aroma properties [, ].
1-Methylpyrrole-2-carboxaldehyde
Compound Description: 1-Methylpyrrole-2-carboxaldehyde is structurally analogous to 1-Ethylpyrrole-2-carboxaldehyde, featuring a methyl group instead of an ethyl group attached to the nitrogen atom. This difference in the alkyl substituent can lead to variations in their physical properties and biological activity. Like its ethyl counterpart, this compound also contributes to the aroma profile of wines, particularly Chardonnay, imparting a hazelnut-like character [, ].
Relevance: This compound is included because it highlights the impact of even subtle structural changes on the properties of pyrrole derivatives. Compared to 1-ethylpyrrole-2-carboxaldehyde, the replacement of the ethyl group with a methyl group showcases the significance of even minor alterations in the alkyl chain on the overall aroma profile of the molecule [, ].
1-Methylpyrrole-2-methanethiol
Compound Description: 1-Methylpyrrole-2-methanethiol is a sulfur-containing pyrrole derivative characterized by a methanethiol (-CH2SH) group at the 2-position and a methyl group on the nitrogen atom. This compound is a potent volatile compound contributing to the hazelnut-like aroma of some Chardonnay wines. It has a very low odor threshold, meaning it can be detected at extremely low concentrations [].
Relevance: Although not directly derived from N-ethylpyrrole, 1-Methylpyrrole-2-methanethiol is included due to its close structural relationship with other pyrrole derivatives found in Chardonnay wines, such as 1-Ethylpyrrole-2-carboxaldehyde and 1-Methylpyrrole-2-carboxaldehyde. The presence of the methanethiol group instead of a carboxaldehyde significantly alters its sensory properties, emphasizing the role of functional groups in determining aroma [].
1-Ethylpyrrole-2-methanethiol
Compound Description: 1-Ethylpyrrole-2-methanethiol, closely related to 1-Methylpyrrole-2-methanethiol, features an ethyl group instead of a methyl group on the nitrogen atom. It shares the characteristic hazelnut-like aroma with its methyl counterpart, contributing to the complex sensory profile of Chardonnay wines. Like its methyl analog, this compound also possesses a low odor threshold [].
Relevance: This compound further emphasizes the significance of minor structural variations within the pyrrole family on sensory properties. The difference in the alkyl group on the nitrogen, ethyl versus methyl, can subtly influence the compound's aroma, highlighting the fine-tuning of flavor profiles achieved through slight chemical modifications. Both 1-Ethylpyrrole-2-methanethiol and 1-Methylpyrrole-2-methanethiol are potent odorants in Chardonnay wines, showcasing the importance of sulfur-containing pyrrole derivatives in food chemistry [].
Properties
CAS Number
617-92-5
Product Name
N-Ethylpyrrole
IUPAC Name
1-ethylpyrrole
Molecular Formula
C6H9N
Molecular Weight
95.14 g/mol
InChI
InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3
InChI Key
VPUAYOJTHRDUTK-UHFFFAOYSA-N
SMILES
CCN1C=CC=C1
Canonical SMILES
CCN1C=CC=C1
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Oligomycin B is an oligomycin with formula C45H72O12 that is oligomycin A in which the spirocyclic ring bearing the 2-hydroxypropyl substituent has been substituted by an oxo group at the carbon which is directly attached to the spirocentre. It is a nonselective inhibitor of the mitochondrial F1F0 ATP synthase. It has a role as an EC 3.6.3.14 (H(+)-transporting two-sector ATPase) inhibitor. It is an oligomycin, a triketone and a pentol. Oligomycin A, 28-oxo- is a natural product found in Apis cerana with data available.